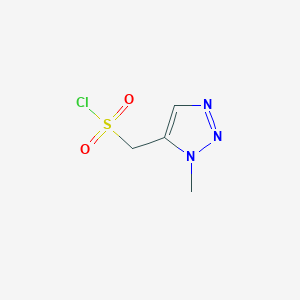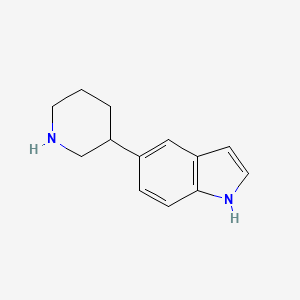![molecular formula C7H12N2O3S B13241851 3-[2-(2-Aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13241851.png)
3-[2-(2-Aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2-Aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione is an organic compound with a unique structure that combines a thiazolidine ring with an aminoethoxyethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with 2-(2-aminoethoxy)ethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
For industrial production, the process is scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(2-Aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the amino or thiazolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-[2-(2-Aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[2-(2-Aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Aminoethoxy)ethanol: A related compound with similar functional groups but lacking the thiazolidine ring.
Thiazolidine-2,4-dione: The core structure of the compound, which is modified by the addition of the aminoethoxyethyl side chain.
Uniqueness
3-[2-(2-Aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione is unique due to its combined structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H12N2O3S |
|---|---|
Poids moléculaire |
204.25 g/mol |
Nom IUPAC |
3-[2-(2-aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C7H12N2O3S/c8-1-3-12-4-2-9-6(10)5-13-7(9)11/h1-5,8H2 |
Clé InChI |
NYUWLIYOYIERPH-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=O)S1)CCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


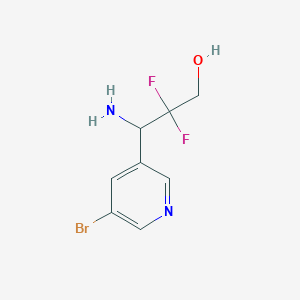
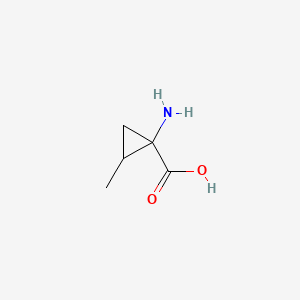
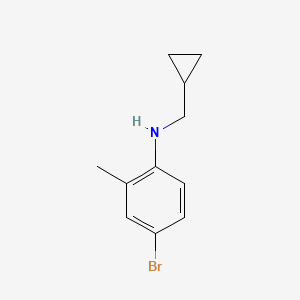
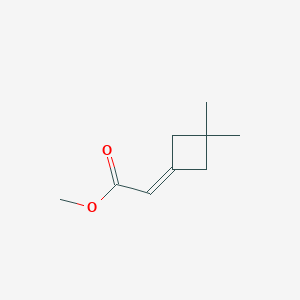
![5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B13241798.png)
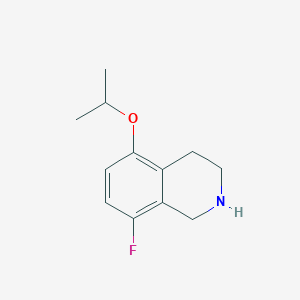
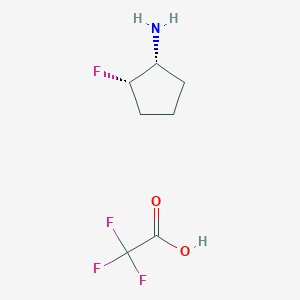
![1-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-yl}piperidine](/img/structure/B13241805.png)
![1-Methyl-2-[4-(2-methylbutan-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]-1H-pyrrole](/img/structure/B13241807.png)
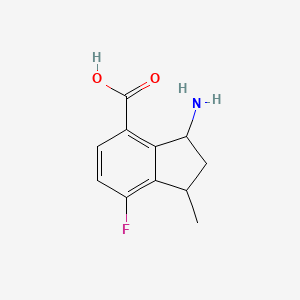

![3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide](/img/structure/B13241834.png)
